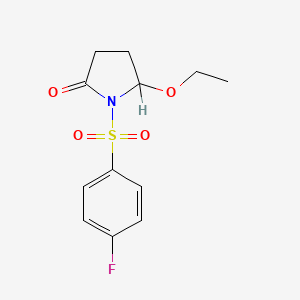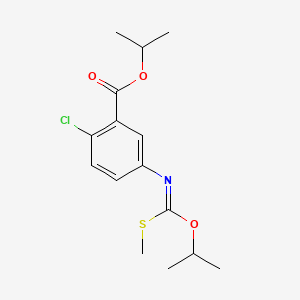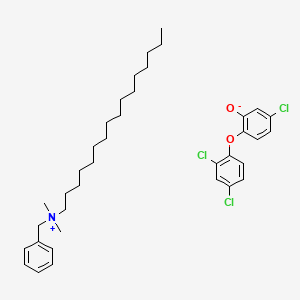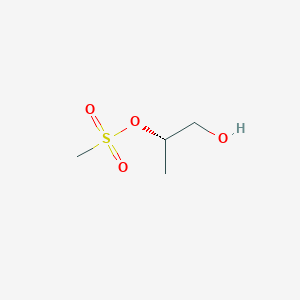
1-Hydroxypropan-2-yl methanesulfonate, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypropan-2-yl methanesulfonate, (2S)- is an organic compound with the molecular formula C4H10O4S It is a derivative of methanesulfonic acid and is characterized by the presence of a hydroxy group and a methanesulfonate group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxypropan-2-yl methanesulfonate, (2S)- typically involves the reaction of methanesulfonic acid with an appropriate alcohol under acidic conditions. One common method is the esterification of methanesulfonic acid with 1,2-propanediol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of 1-Hydroxypropan-2-yl methanesulfonate, (2S)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxypropan-2-yl methanesulfonate, (2S)- can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as halides or amines, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups, such as halides or amines.
Scientific Research Applications
1-Hydroxypropan-2-yl methanesulfonate, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hydroxypropan-2-yl methanesulfonate, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the methanesulfonate group can act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxypropan-2-yl methanesulfonate, (2R)-: This is the enantiomer of the (2S)- form and has similar chemical properties but may exhibit different biological activities.
2-Hydroxypropan-1-yl methanesulfonate: This compound has the hydroxy and methanesulfonate groups attached to different carbon atoms, leading to different reactivity and applications.
Uniqueness
1-Hydroxypropan-2-yl methanesulfonate, (2S)- is unique due to its specific stereochemistry, which can influence its interactions with other molecules and its overall reactivity. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
77965-71-0 |
|---|---|
Molecular Formula |
C4H10O4S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
[(2S)-1-hydroxypropan-2-yl] methanesulfonate |
InChI |
InChI=1S/C4H10O4S/c1-4(3-5)8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
AHTOKBNEPGPRHL-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CO)OS(=O)(=O)C |
Canonical SMILES |
CC(CO)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
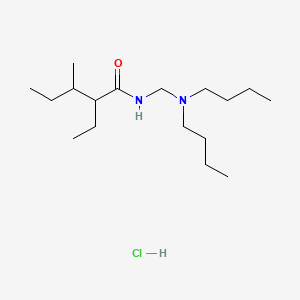
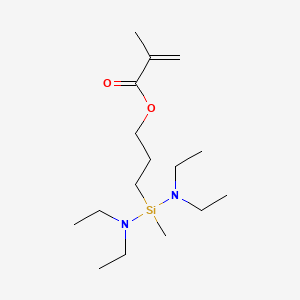

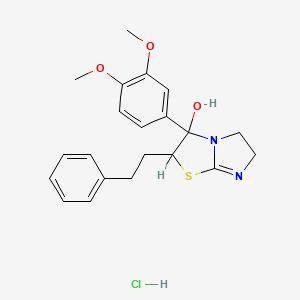

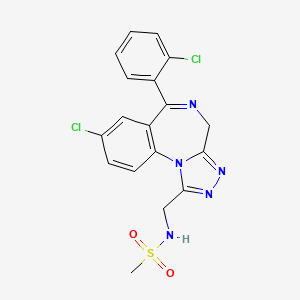

![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
